2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile
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Overview
Description
2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of furan, oxazole, and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the furan and oxazole intermediates, followed by their coupling with the morpholine derivative. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle potentially hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the nitrile group results in primary amines.
Scientific Research Applications
2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-Dimethylphenoxy)-5-(furan-2-ylmethylsulfanylmethyl)-3-iodo-6-methylpyridin-2(1H)-one
- 2-[[2-[(4-Methoxyphenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H21N3O4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-[5-[(3,4-dimethylphenoxy)methyl]furan-2-yl]-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C21H21N3O4/c1-14-3-4-16(11-15(14)2)26-13-17-5-6-19(27-17)20-23-18(12-22)21(28-20)24-7-9-25-10-8-24/h3-6,11H,7-10,13H2,1-2H3 |
InChI Key |
CJBAJQWVROPCPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCOCC4)C#N)C |
Origin of Product |
United States |
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